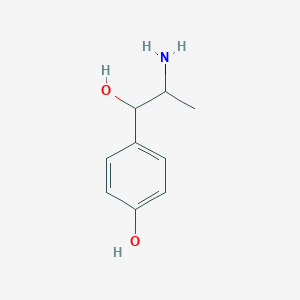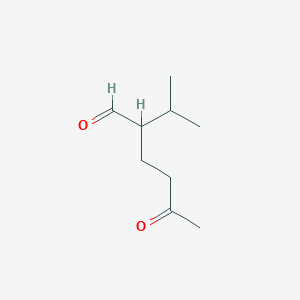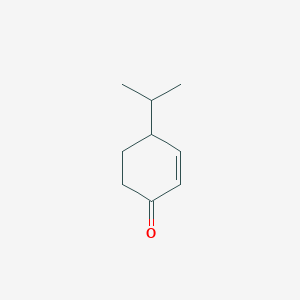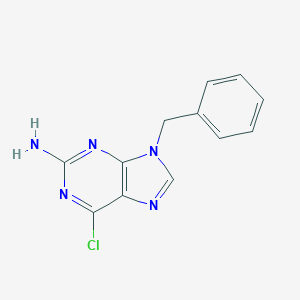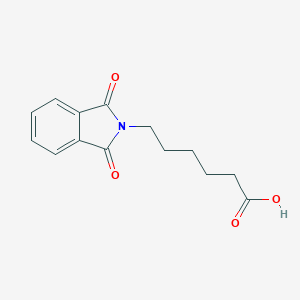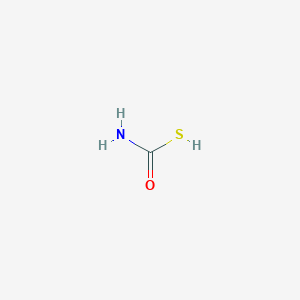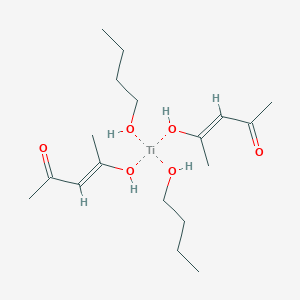
Titanium Di-N-butoxide (bis-2,4-pentanedionate)
Overview
Description
Titanium Di-N-butoxide (bis-2,4-pentanedionate) is a substance with the formula C18H32O6Ti . It is also known as Titanium Di-n-butoxy Bis(acetylacetonate) and belongs to the metal ester chemical family . It is used as a chemical intermediate and is often employed as a catalyst in sol-gel, coating, primer, and crosslinking applications .
Molecular Structure Analysis
The molecular structure of Titanium Di-N-butoxide (bis-2,4-pentanedionate) is represented by the formula C18H32O6Ti . Unfortunately, the specific details about the molecular structure were not found in the search results.Chemical Reactions Analysis
Titanium Di-N-butoxide (bis-2,4-pentanedionate) generates isopropanol on contact with water or moisture . This reaction can have an irritating, dehydrating effect on overexposed tissue .Physical And Chemical Properties Analysis
Titanium Di-N-butoxide (bis-2,4-pentanedionate) is a liquid substance . It has a boiling point of >150°C at 1mm, a specific gravity of 1.085, and a molecular weight of 392.32 . It is slightly soluble in water and reacts with it . The substance appears as a clear, orange-red liquid .Scientific Research Applications
Hydrogen Storage Enhancement
Titanium Di-N-butoxide enhances hydrogen storage in microporous carbonaceous materials. Graphite incorporated with titanium n-butoxide shows improved hydrogen storage capabilities (Nath, Kumar, & Mallick, 2013).
Photolithographic Applications
This compound is used in the lithographic deposition of titanium oxide films for photolithography. It facilitates both positive and negative lithography for titanium dioxide film deposition, aiding in creating micron-scale features (Zhang & Hill, 2006).
Solar Cell Efficiency
In polymer solar cells, titanium Di-N-butoxide acts as a cathode buffer layer, enhancing power conversion efficiency and reducing device resistance (Tan, Yang, Zhou, Wang, & Li, 2007).
UV-Assisted Nanoimprinting
Utilized in ultraviolet-assisted imprinting, this compound enables the fabrication of well-ordered TiO2 nanostructures. It is pivotal in creating defect-free nano-patterns for photovoltaics and photonics (Park et al., 2010).
Organic Synthesis
It plays a role in organic synthesis, particularly in generating free radicals from epoxides, useful for creating various organic products (RajanBabu & Nugent, 1994).
Polymerization and Coating Processes
Titanium Di-N-butoxide is involved in the polymerization and coating processes, as seen in the interaction with polyphenylsilsesquioxane for high-molecular compounds synthesis (Libanov et al., 2022).
Safety And Hazards
Titanium Di-N-butoxide (bis-2,4-pentanedionate) is classified as causing serious eye irritation . It may produce skin irritation or contact dermatitis . Inhalation may irritate the respiratory tract and cause headache or nausea . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance .
properties
IUPAC Name |
butan-1-ol;(E)-4-hydroxypent-3-en-2-one;titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2C4H10O.Ti/c2*1-4(6)3-5(2)7;2*1-2-3-4-5;/h2*3,6H,1-2H3;2*5H,2-4H2,1H3;/b2*4-3+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGACMWUKOLNGD-VVDZMTNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CCCCO.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO.CCCCO.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium Di-N-butoxide (bis-2,4-pentanedionate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



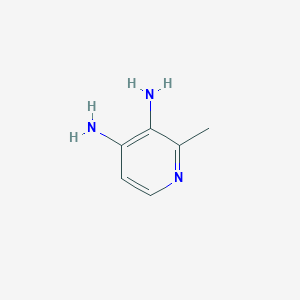
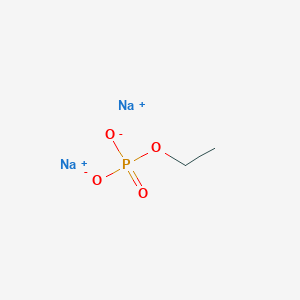
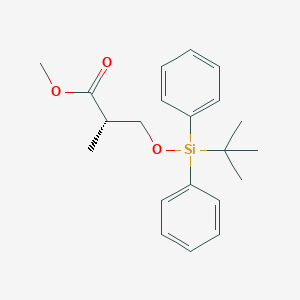

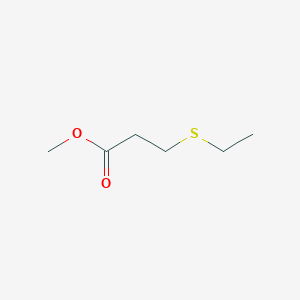
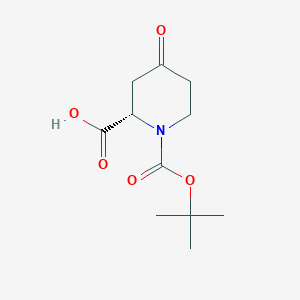
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
